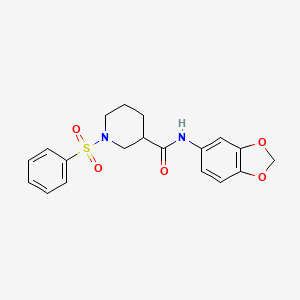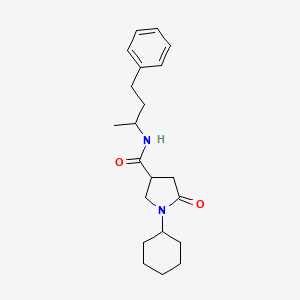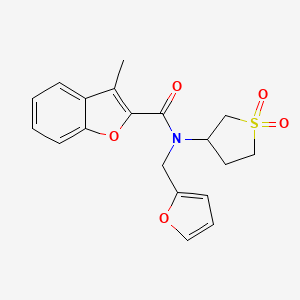![molecular formula C16H22N2O2 B4389797 N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B4389797.png)
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide
概要
説明
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring, which is a common motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide typically involves the reaction of 4-aminobenzoyl chloride with 3-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides or esters.
科学的研究の応用
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites on proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}butanamide
- N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}pentanamide
Uniqueness
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide is unique due to its specific combination of a piperidine ring and a propanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its versatility in undergoing different chemical reactions and its potential pharmacological effects set it apart from similar compounds.
特性
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDLPKHAJZRORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B4389741.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B4389744.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B4389745.png)

![ethyl 1-(4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4389755.png)
![4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4389760.png)
![1-(4-ethylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4389767.png)
![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389773.png)

![2-[4-(butylsulfamoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4389789.png)
![N-tert-butyl-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4389799.png)
![4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4389810.png)

